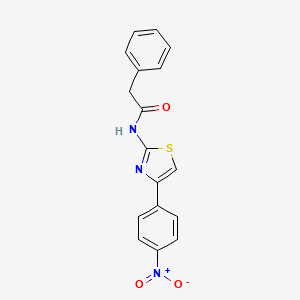

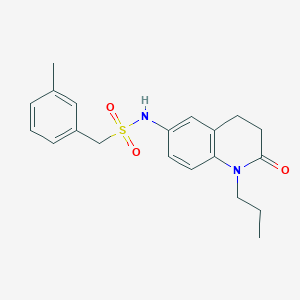

![molecular formula C18H21ClN2O B2455370 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215810-30-2](/img/structure/B2455370.png)

2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazoles are an important class of heterocyclic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . The imidazole ring is a common feature in many important biological molecules, including histidine and histamine .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes three carbon atoms and two nitrogen atoms . The imidazole ring is planar, and the molecule as a whole is approximately planar .Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. They can act as a base, accepting a proton to form a positively charged imidazolium ion . They can also act as a nucleophile, reacting with electrophiles .Physical And Chemical Properties Analysis

Imidazoles are typically crystalline solids at room temperature . They are polar compounds and are therefore soluble in polar solvents .Applications De Recherche Scientifique

Pharmacological Properties and Antihypertensive Effects

A series of nonpeptide angiotensin II receptor antagonists, including derivatives of imidazole such as 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole, have shown potent antihypertensive effects upon oral administration. These compounds have been identified as having high affinity for the angiotensin II receptor and good oral antihypertensive potency, with certain derivatives in development for the treatment of hypertension (Carini et al., 1991).

Corrosion Inhibition

Research into the efficiency of imidazole and its derivatives for corrosion inhibition of copper in acidic environments has demonstrated that specific imidazole derivatives, including 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole, exhibit significant inhibitory efficiency. These compounds physisorb on the copper surface, providing a protective layer against corrosion. This makes them valuable for applications in metal preservation and maintenance, especially in industries where corrosion resistance is critical (Gašparac, Martin, & Stupnišek-lisac, 2000).

Antimicrobial Activity

Imidazole derivatives have been synthesized and tested for their antimicrobial activity, showing potent bioactivity against pathogenic fungi and bacteria. This includes activity against Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii, making these compounds promising as potential antimicrobial agents for the treatment of various infections (Dahiya, 2008).

Anti-Breast Cancer Agents

Novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been evaluated for their antiproliferative effects against breast cancer cell lines. The findings suggest that these compounds, possibly including 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole derivatives, exhibit significant antiproliferative effects, indicating their potential as therapeutic agents for breast cancer treatment (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Safety And Hazards

Orientations Futures

Future research in the field of imidazole chemistry could involve the development of new synthetic methods for the preparation of substituted imidazoles, given their importance in a wide range of applications . Additionally, further investigation into the biological activity of imidazole-based compounds could lead to the development of new pharmaceuticals .

Propriétés

IUPAC Name |

2-methyl-1-[3-(3-methylphenoxy)propyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.ClH/c1-14-7-5-8-16(13-14)21-12-6-11-20-15(2)19-17-9-3-4-10-18(17)20;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCYUHTRJTLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C32)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

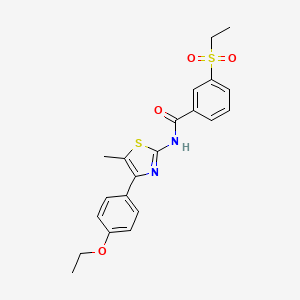

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)

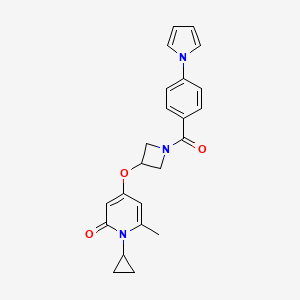

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2455289.png)

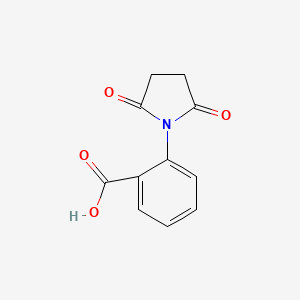

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)

![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)